5-Chloro-2-(chloromethyl)-1,3-benzoxazole
Overview
Description
5-Chloro-2-(chloromethyl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 715266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Potential in Treating Irritable Bowel Syndrome
- A study by Sato et al. (1998) explored benzoxazole derivatives as 5-HT3 receptor partial agonists, potentially useful for treating irritable bowel syndrome. Specifically, 5-Chloro derivatives like 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited high binding affinity and moderate intrinsic activity, suggesting effectiveness in treating irritable bowel syndrome without constipation side effects (Sato et al., 1998).
2. Synthesis of Novel Compounds
- Khodot and Rakitin (2022) reported on the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for preparing a series of 3,5-disubstituted benzoxazoles. This demonstrates the utility of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole in synthesizing new compounds with varied pharmacological activities (Khodot & Rakitin, 2022).
3. Antimicrobial Properties
- Studies by Tekiner-Gulbas et al. (2004) and Jayanna et al. (2013) have synthesized benzoxazole derivatives with antimicrobial activities. These compounds, including 5-chloro variants, showed broad-spectrum activity against different microorganisms, highlighting their potential in antimicrobial therapy (Tekiner-Gulbas et al., 2004); (Jayanna et al., 2013).
4. Exploration in Chemiluminescence and Electrochemistry
- Zhao et al. (2015) investigated the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives, including 5-chloro variants. These studies provide valuable insights into the properties of benzoxazoles in photonics and electronics (Zhao et al., 2015).
5. Applications in Organic Synthesis
- Research by Ergin et al. (1994) and Kayalvizhi et al. (2012) explored the synthesis of benzoxazole derivatives, including 5-chloro variants, highlighting their significance in the field of organic chemistry and pharmaceuticals (Ergin et al., 1994); (Kayalvizhi et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as 2-chloro-5-(chloromethyl)pyridine, are used as reagents in the synthesis of various substances
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole can be influenced by various environmental factors . These may include pH, temperature, and the presence of other chemicals. More research is needed to understand how these factors affect the action of this compound.
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGVJNOYBXYDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328015 | |
Record name | 5-chloro-2-(chloromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63842-22-8 | |
Record name | Benzoxazole, 5-chloro-2-(chloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63842-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-(chloromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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